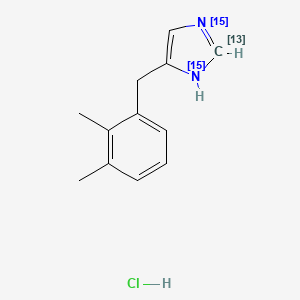
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. This compound is a stereoisomer of malic acid, where the carbon atoms are labeled with the carbon-13 isotope. The isotopic labeling makes it particularly useful in research applications, including metabolic studies and tracing biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid typically involves the isotopic labeling of the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis of malic acid. The reaction conditions often require a controlled environment to ensure the incorporation of the carbon-13 isotope at the desired positions.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound is generally carried out in specialized facilities equipped to handle isotopic materials. The process involves the use of labeled precursors and may include steps such as fermentation, chemical synthesis, and purification to achieve the desired isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming oxaloacetic acid.
Reduction: The compound can be reduced to form malate or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxaloacetic acid
Reduction: Malate
Substitution: Depending on the substituent, various derivatives can be formed.
Applications De Recherche Scientifique
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the flow of carbon atoms through metabolic pathways.
Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.
Industry: Applied in the production of labeled compounds for various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid involves its participation in metabolic pathways. The compound can be incorporated into the citric acid cycle, where it undergoes enzymatic transformations. The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and study the dynamics of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-hydroxybutanedioic acid: The non-labeled version of the compound.
(2S)-2-hydroxybutanedioic acid: The stereoisomer with the opposite configuration.
(2R)-2-hydroxy(1,2,3,4-12C4)butanedioic acid: The compound with carbon-12 instead of carbon-13.
Uniqueness
The primary uniqueness of (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid lies in its isotopic labeling, which makes it a valuable tool for tracing and studying biochemical pathways. The carbon-13 isotope provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, enabling detailed analysis of metabolic processes.
Propriétés
Formule moléculaire |
C4H6O5 |
|---|---|
Poids moléculaire |
138.06 g/mol |
Nom IUPAC |
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1+1,2+1,3+1,4+1 |
Clé InChI |
BJEPYKJPYRNKOW-ROQAEYOOSA-N |
SMILES isomérique |
[13CH2]([13C@H]([13C](=O)O)O)[13C](=O)O |
SMILES canonique |
C(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


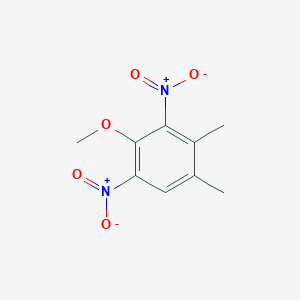



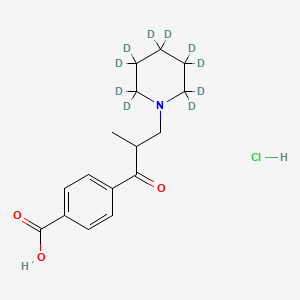
![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
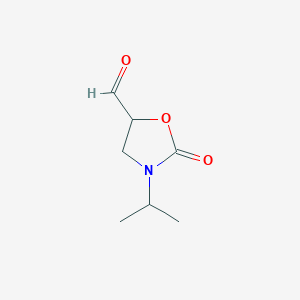

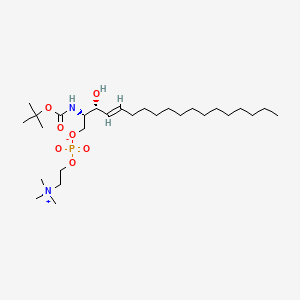
![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)

